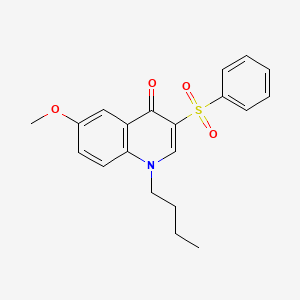

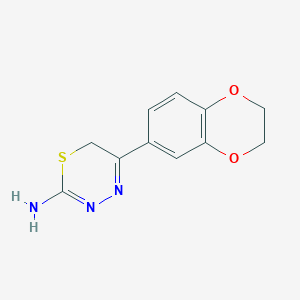

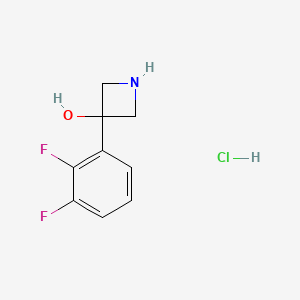

![molecular formula C16H12Cl3N5OS B2877376 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide CAS No. 898640-53-4](/img/structure/B2877376.png)

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Vibrational Spectroscopic Signatures and Molecular Interactions

A study by Jenepha Mary, Pradhan, and James (2022) explored the vibrational spectroscopic signatures of an antiviral active molecule structurally similar to the compound . Utilizing Raman and Fourier transform infrared spectroscopy along with density functional theory, they characterized the molecule's geometric equilibrium and hydrogen bonding. This research underscores the importance of vibrational spectroscopy in understanding the stereo-electronic interactions and stability of such compounds, potentially guiding the design of new antiviral agents (Jenepha Mary, Pradhan, & James, 2022).

Antiexudative Activity

Chalenko et al. (2019) investigated the synthesis and biological activity of pyrolin derivatives, including 1,2,4-triazol compounds, focusing on their antiexudative properties. Their work demonstrates the therapeutic potential of such compounds in treating inflammation, highlighting the importance of continuous research for new, effective drugs with minimized toxicity (Chalenko et al., 2019).

Antimicrobial Agents

The synthesis and evaluation of formazans from a Mannich base of a similar compound as antimicrobial agents were explored by Sah et al. (2014). Their findings suggest that these compounds exhibit moderate antimicrobial activity, which could be leveraged in the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Cholinesterase Inhibition

Riaz et al. (2020) synthesized new N-aryl derivatives of triazole compounds and evaluated their inhibitory potential against acetylcholinesterase and butyrylcholinestrase. Their research points to the potential use of these compounds in treating neurological disorders, such as Alzheimer's disease, by modulating cholinesterase activity (Riaz et al., 2020).

Virucidal Activity

Wujec et al. (2011) focused on the synthesis and in vitro study of the antiviral and virucidal activity of novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives. Some derivatives were found to reduce viral replication, indicating their potential as antiviral agents (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

Safety and Hazards

Mechanism of Action

Mode of Action

Based on its structural similarity to other triazole compounds, it is hypothesized that it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions . The presence of the chlorophenyl groups may enhance the compound’s binding affinity to its targets .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structural features, it may be involved in pathways related to cell signaling, protein synthesis, or enzymatic reactions

Pharmacokinetics

Its solubility, permeability, and stability will influence its absorption and bioavailability . The compound’s metabolism and excretion profiles will also impact its pharmacokinetic properties .

Result of Action

It is likely that the compound’s interaction with its targets leads to changes in cellular processes, potentially altering cell function or viability

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions may affect the compound’s structure and function . Additionally, the presence of other molecules may compete with the compound for its targets, potentially affecting its efficacy .

properties

IUPAC Name |

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3N5OS/c17-10-3-1-9(2-4-10)15-22-23-16(24(15)20)26-8-14(25)21-13-6-5-11(18)7-12(13)19/h1-7H,8,20H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPIABCLEARITB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

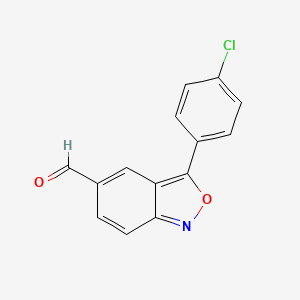

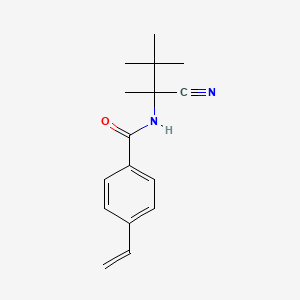

![Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester](/img/structure/B2877307.png)

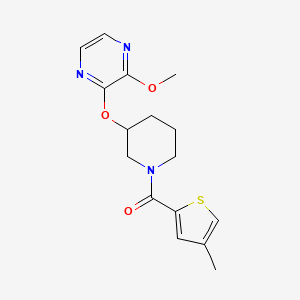

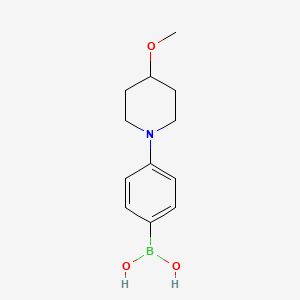

![2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)

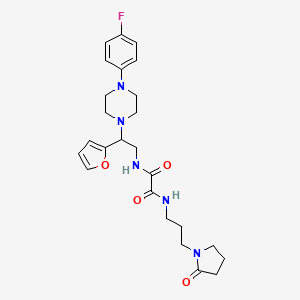

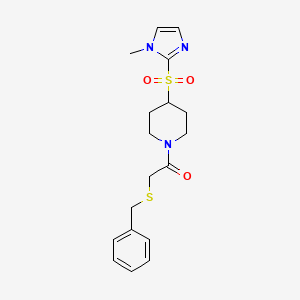

![2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2877312.png)